[4-(4-methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone
Overview
Description
4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone: is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperazine and nitrophenyl groups in its structure suggests that it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone typically involves the reaction of 4-methylpiperazine with a nitrophenyl derivative under controlled conditions. One common method involves the use of 1-phenyl-1H-pyrazole-4-carboxylic acid, which is reacted with thionyl chloride (SOCl2) and a few drops of anhydrous dimethylformamide (DMF) at 80°C for 3 hours. The resulting intermediate is then reacted with N-methylpiperazine and triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized nitrophenyl derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory agent. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a promising candidate for the treatment of inflammatory diseases .
Medicine: In medicinal chemistry, 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone is investigated for its potential as an anticancer agent. Its ability to inhibit certain molecular targets involved in cancer cell proliferation makes it a compound of interest in cancer research .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its diverse biological activities make it a valuable starting material for the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone involves its interaction with specific molecular targets. In anti-inflammatory applications, it reduces the activity of pro-inflammatory cytokines such as TNF-α and IL-1β. In anticancer research, it inhibits the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
[4-(4-methylpiperazin-1-yl)phenyl]methanone: Another piperazine derivative with similar biological activities.
4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone: A compound with a pyrazole ring, showing anti-inflammatory properties.
Uniqueness: The uniqueness of 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone lies in its combination of piperazine and nitrophenyl groups, which confer diverse biological activities. Its ability to act as both an anti-inflammatory and anticancer agent makes it a versatile compound in scientific research.
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-19-9-11-20(12-10-19)16-8-7-15(13-17(16)21(23)24)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIWNQFKYZGKBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984649 | |
Record name | [4-(4-Methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6617-59-0 | |
Record name | [4-(4-Methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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